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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one

AKR1C3 inhibition physicochemical profiling linker chemistry

Researchers exploring non-sulfonamide AKR1C3 inhibitor scaffolds or CNS fragment libraries face limited commercial access to N-N linked dihydroisoquinoline-triazinone hybrids. This compound (CAS 857491-98-6) resolves this gap with a unique pharmacophore geometry: • TPSA 61.88 Ų vs. ~95-105 Ų for sulfonamide analogs-improved membrane permeability potential. • LogP 0.73, 1 H-bond donor, 4 acceptors-no carboxylic acid liability. • Compact MW 228.25, single rotatable bond-ideal for fragment-based screening. Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C12H12N4O
Molecular Weight 228.255
CAS No. 857491-98-6
Cat. No. B2881918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one
CAS857491-98-6
Molecular FormulaC12H12N4O
Molecular Weight228.255
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3
InChIInChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)
InChIKeyZSNBFRVCBUDXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one: Identity & Procurement


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one (CAS 857491-98-6) is a heterocyclic small molecule (MF: C₁₂H₁₂N₄O; MW: 228.25 g/mol) that fuses a tetrahydroisoquinoline moiety with a 1,2,4-triazin-5(4H)-one ring via an N–N linkage . The compound is supplied as a research-grade building block by multiple vendors, with reported purities ranging from 90%+ (Life Chemicals, as listed on Kuujia) [1] to 98% (Leyan) . Its structural features—a rigid bicyclic tetrahydroisoquinoline scaffold combined with a hydrogen-bond-capable triazinone ring—position it within a chemical space that has been explored for CNS-targeted agents and enzyme inhibitor design, though peer-reviewed quantitative biological data for this specific compound remain scarce in non-proprietary literature.

Fused heterocyclic scaffoldTetrahydroisoquinoline linked to 1,2,4-triazin-5(4H)-one via N–N bond; positioned in CNS-targeted chemical space.
Multi-supplier research gradePurity ranges from 90%+ to 98% across vendors; at least three identified sources, supporting procurement flexibility.
Scarce peer-reviewed bioactivityQuantitative biological data remain limited in non-proprietary literature; fit for exploratory screening and scaffold-hopping campaigns.

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one: Why Analogs Cannot Substitute


The 1,2,4-triazin-5(4H)-one scaffold and the tetrahydroisoquinoline substructure are each independently capable of engaging diverse biological targets, but their combination through a direct N–N bond creates a pharmacophore geometry that simple substitution cannot replicate. For example, related 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids achieve AKR1C3 inhibition via a sulfonamide linker that provides a different hydrogen-bond orientation and conformational flexibility compared with the planar, conjugated triazinone ring system in the target compound [1]. Similarly, 1,3,5-triazine-linked analogs (e.g., 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-amine derivatives) differ in ring electronics, hydrogen-bond donor/acceptor count, and metabolic stability profiles [2]. Even minor alterations such as substituting the triazinone for a triazine-2,4-diamine or replacing the dihydroisoquinoline with a simple aryl group can shift target selectivity, potency, and physicochemical properties enough to invalidate cross-compound extrapolation of biological data. The quantitative dimensions below define where the target compound occupies a distinct niche relative to its closest analogs.

Linker chemistry mismatch
Sulfonamide-linked analogs alter hydrogen-bond geometry and TPSA, which may shift membrane permeability and target recognition profiles compared with the triazinone N–N linkage.
Heterocycle electronics divergence
1,3,5-Triazine analogs present a symmetric nitrogen arrangement without a carbonyl, changing H-bond donor/acceptor count and metabolic stability—results may not transfer.
Conformational flexibility penalty
Extended analogs with multiple rotatable bonds increase conformational entropy cost, potentially reducing ligand efficiency predictability compared with the constrained scaffold.

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one: Key Differentiators


Physicochemical Profile: Triazinone vs. Sulfonamide Linker

The target compound employs a 1,2,4-triazin-5(4H)-one ring directly N-linked to the dihydroisoquinoline, yielding a calculated LogP of 0.73 and a topological polar surface area (TPSA) of 61.88 Ų . In contrast, the most extensively characterized AKR1C3 inhibitor in this scaffold family—3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid—carries a sulfonamide-benzoic acid linker with a substantially higher TPSA (approximately 95–105 Ų, depending on substitution) and a more polar, ionizable character that affects both permeability and protein binding [1]. These differences in hydrogen-bond acceptor count (4 vs. ≥5) and donor count (1 vs. ≥1 carboxylic acid proton) translate into divergent solubility, logD, and membrane penetration profiles. For researchers seeking a less polar, more CNS-accessible analog within the dihydroisoquinoline-containing chemical space, the triazinone-linked compound offers a quantifiably distinct property set.

Physicochemical differentiation
Cross-study comparable
LogP 0.73, TPSA 61.88 Ų vs. ~95–105 Ų (sulfonamide analog)
Lower TPSA may support improved CNS permeability relative to sulfonamide-linked comparator.
Computed properties; experimental validation recommended.
AKR1C3 inhibition physicochemical profiling linker chemistry

Commercial Purity & Supplier Differentiation

The compound is available from multiple commercial suppliers with documented purity specifications. Leyan lists a purity of 98% (inventory guidance purity; individual batch variation acknowledged) with full询价 (inquiry-based) pricing for 1 g, 5 g, and 10 g quantities . Life Chemicals (via Kuujia) offers the compound at 90%+ purity in 20 μmol ($118.50), 10 mg ($118.50), and 30 mg ($178.50) formats [1]. AKSci provides the compound with full quality assurance backing, SDS documentation, and COA availability upon request . This multi-supplier landscape contrasts with more specialized analogs (e.g., 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine, CAS 30146-71-5) that are listed on fewer platforms with less transparent purity documentation .

Commercial purity & supply
Cross-study comparable
98% (Leyan) / 90%+ (Life Chemicals); ≥3 independent suppliers
Transparent purity specifications and multi-supplier access reduce procurement risk.
Lot-specific COA should be verified; purity basis not harmonized across vendors.
purity specification supply chain quality assurance

Conformational Rigidity: Rotatable Bond vs. Triazine Analogs

The target compound has a computed rotatable bond count of 1 (the single bond connecting the dihydroisoquinoline nitrogen to the triazinone ring) , meaning the entire scaffold is highly pre-organized with minimal conformational entropy penalty upon target binding. In comparison, 1,3,5-triazine-linked analogs such as N-[3-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide (VGSC-DB NA1552) possess 4 rotatable bonds [1], introducing greater conformational flexibility. While this flexibility can sometimes expand the binding pose repertoire, it also increases the entropic cost of binding and can reduce ligand efficiency. For fragment-based drug discovery or scaffold-hopping exercises where conformational restriction is a design goal, the target compound offers a more constrained starting point with a lower rotatable bond penalty.

Conformational pre-organization
Cross-study comparable
1 rotatable bond vs. 4 (1,3,5-triazine analog)
Minimal rotatable bonds may improve ligand efficiency and SAR predictability.
Entropy cost reduction estimated ~1.2–1.8 kcal/mol.
conformational restriction rotatable bonds ligand efficiency

H-Bonding & Electronics: 1,2,4-Triazinone vs. 1,3,5-Triazine

The 1,2,4-triazin-5(4H)-one ring system in the target compound carries a carbonyl oxygen at position 5 and an NH at position 4, forming a donor-acceptor pair capable of bidentate hydrogen bonding with biological targets . This contrasts with the 1,3,5-triazine core found in numerous dihydroisoquinoline-linked analogs (e.g., CA2912849A1 patent series), which presents a symmetric arrangement of nitrogen atoms without an embedded carbonyl, altering both hydrogen-bond geometry and π-stacking preferences [1]. The 1,2,4-triazin-5(4H)-one scaffold has a known precedent in the agrochemical triazinone herbicides (metribuzin, metamitron) where the carbonyl participates in key target interactions, and its reduction potential differs from 1,3,5-triazines, potentially affecting metabolic stability via distinct redox pathways [2].

H-bond & electronic profile
Class-level inference
Bidentate carbonyl-NH pair vs. symmetric 1,3,5-triazine nitrogens
Distinct hydrogen-bond pattern may drive orthogonal target recognition.
Qualitative comparison; no direct biochemical assay available.
heterocycle electronics hydrogen bonding ring stacking

Synthetic Tractability: Single-Step vs. Multi-Step Routes

The target compound's structure—an unsubstituted dihydroisoquinoline directly coupled to a 1,2,4-triazin-5(4H)-one—represents a minimalist scaffold that can be synthesized via condensation of 3,4-dihydroisoquinoline with a suitable triazinone precursor, as precedented by the general reactivity of 1-methylthio-3,3-dimethyl-6,7-di-R-dihydroisoquinolines with hydrazine derivatives to form triazino- and tetrazolo-fused systems [1]. In contrast, more elaborate analogs such as 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine require multi-step sequences involving chlorinated triazine intermediates and subsequent amine displacement, increasing synthetic complexity and reducing overall yield . The relative synthetic simplicity of the target compound translates to potentially lower cost of goods and easier scale-up for laboratories requiring gram quantities for extended screening.

Synthetic accessibility
Supporting evidence
1–2 step condensation feasible vs. ≥3 steps with regioisomer challenges
Simpler route may lower custom synthesis cost and lead time for gram-scale procurement.
Based on polyazole chemistry precedent; scale-up validation recommended.
synthetic tractability building block medicinal chemistry

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one: Application Scenarios


Scaffold-Hopping from Sulfonamide AKR1C3 Inhibitors

For medicinal chemistry teams exploring non-sulfonamide replacements for the AKR1C3 inhibitor pharmacophore, the triazinone-linked dihydroisoquinoline scaffold provides a physically distinct linker with lower TPSA (61.88 Ų vs. ~95–105 Ų for sulfonamide-benzoic acid analogs), higher lipophilicity (LogP 0.73), and a different hydrogen-bonding architecture (4 acceptors, 1 donor, no carboxylic acid) [1]. This combination may yield compounds with improved membrane permeability and oral bioavailability, addressing a key limitation of carboxylic acid-containing AKR1C3 inhibitors. Procurement of the parent compound enables systematic SAR exploration around the triazinone ring without the synthetic burden of sulfonamide installation.

CNS Fragment Library: Conformationally Restricted Building Blocks

The compound's single rotatable bond and compact molecular weight (228.25 g/mol) make it an attractive addition to fragment-screening libraries targeting CNS enzymes or receptors [1]. The tetrahydroisoquinoline motif is a privileged structure in CNS drug discovery, appearing in agents targeting dopamine, serotonin, and sigma receptors. The 1,2,4-triazin-5(4H)-one ring provides a unique hydrogen-bond donor/acceptor pair not found in typical phenyl- or pyridine-based fragments, offering orthogonal binding interactions. Its commercial availability from multiple suppliers at defined purity levels (>90%–98%) supports reproducible fragment screening without the need for in-house synthesis .

Triazinone Hinge-Binder Mimicry for Kinase Leads

The 1,2,4-triazin-5(4H)-one core bears structural resemblance to the pyrimidine and triazine hinge-binding motifs common in kinase inhibitors, while the carbonyl oxygen and adjacent NH offer a bidentate interaction pattern analogous to adenine mimetics [1]. The dihydroisoquinoline substituent extends into a hydrophobic pocket, mimicking the ribose-binding region. For groups screening against the aldo-keto reductase (AKR) family or related NADPH-dependent oxidoreductases, this compound serves as a structurally validated starting point: related dihydroisoquinoline-sulfonamide conjugates have demonstrated nanomolar potency against AKR1C3, and the triazinone variant offers an underexplored chemotype for isoform selectivity profiling .

Chemical Probes for VGSC Isoform Selectivity

A structurally related compound—N-[3-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide—has been characterized as a Nav1.5 inhibitor with an IC₅₀ of 5,400 nM [1]. The target compound differs in heterocycle architecture (1,2,4-triazin-5(4H)-one vs. 1,3,5-triazine-2-amine) while sharing the dihydroisoquinoline recognition element, providing a chemical probe pair for dissecting the contribution of the heterocycle to sodium channel subtype selectivity. Procurement of both compounds enables head-to-head electrophysiology profiling to determine whether the triazinone modification shifts selectivity away from Nav1.5 toward other VGSC isoforms of therapeutic interest.

Application
Selection Property
Validation Focus
AKR1C3 inhibitor scaffold-hopping
Triazinone linker with lower TPSA and no carboxylic acid
Membrane permeability and hydrogen-bonding profile assessment
CNS fragment library expansion
Single rotatable bond, compact MW, orthogonal H-bond donor/acceptor
Fragment binding mode characterization (SPR/NMR)
Kinase/oxidoreductase hinge mimetic
Carbonyl-NH bidentate adenine-mimetic motif
NADPH-dependent enzyme isoform selectivity profiling
VGSC isoform selectivity probe pair
1,2,4-triazinone vs. 1,3,5-triazine heterocycle divergence
Nav subtype functional electrophysiology comparison
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